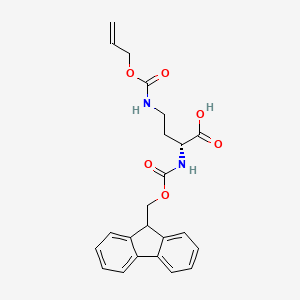

FMOC-D-DAB(ALOC)-OH

Description

Historical Context and Evolution of Diaminobutyric Acid Derivatives in Peptide Chemistry Research

Diaminobutyric acid (Dab), a non-proteinogenic amino acid, has long been a subject of interest in peptide chemistry. oregonstate.edu Its presence in a variety of naturally occurring peptide antibiotics has spurred considerable research into the synthesis and application of Dab-containing peptides. oregonstate.edu The defining feature of Dab is the presence of a second amino group in its side chain, which provides a site for chemical modification, cyclization, and the introduction of diverse functional groups. This has made it a valuable component in the design of novel peptides with tailored biological activities.

The advent of solid-phase peptide synthesis (SPPS), a groundbreaking technique developed by R. Bruce Merrifield, transformed the landscape of peptide synthesis. peptide.com This methodology relies on the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support. peptide.com To ensure the fidelity of this process, the reactive functional groups of the amino acids, including the side-chain amino group of Dab, must be temporarily blocked or "protected." This necessity led to the development of a wide array of protected diaminobutyric acid derivatives, each with specific properties suited for different synthetic strategies. The choice of these protecting groups is a critical consideration in the design of a synthetic route, as they must remain stable throughout the chain elongation process while being selectively removable under specific conditions.

Strategic Role of Orthogonal Protecting Groups in Complex Peptide Synthesis Methodologies

The synthesis of complex peptides, such as those with branched structures, cyclic backbones, or appended functional moieties, necessitates the use of orthogonal protecting groups. biosynth.comiris-biotech.de In the context of chemical synthesis, "orthogonality" refers to the ability to remove one type of protecting group in the presence of others without affecting them. iris-biotech.degoogle.com This principle allows for precise control over the sequence of chemical reactions.

Fmoc-D-Dab(Aloc)-OH is a prime example of a building block designed with this principle in mind, incorporating two key protecting groups:

Fmoc (9-fluorenylmethyloxycarbonyl): This group shields the α-amino group of the diaminobutyric acid. It is labile to basic conditions and is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). iris-biotech.de The Fmoc group is the standard choice for temporary N-terminal protection in Fmoc-based solid-phase peptide synthesis. biosynth.com

Aloc (allyloxycarbonyl): This group protects the side-chain amino group of the Dab residue. iris-biotech.de It is stable to the basic conditions used for Fmoc removal but can be selectively cleaved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. iris-biotech.deiris-biotech.de

The orthogonality of the Fmoc and Aloc groups is a powerful strategic tool. google.comiris-biotech.de It enables the stepwise assembly of a linear peptide chain using standard Fmoc-SPPS protocols. Subsequently, the Aloc group on the Dab side chain can be selectively removed to unmask the amino functionality. iris-biotech.deiris-biotech.de This newly exposed amino group can then be used as a handle for a variety of chemical modifications, including the attachment of reporter molecules (e.g., fluorophores, biotin), the formation of cyclic structures through intramolecular amide bond formation, or the initiation of a second peptide chain to create branched peptides.

Overview of this compound as a Versatile Building Block in Academic Research

The unique structural attributes of this compound have established it as a highly versatile building block in numerous academic research endeavors. Its application has proven instrumental in the successful synthesis of a wide range of complex and biologically relevant peptides.

For example, the orthogonal nature of the protecting groups in this compound makes it an ideal candidate for the synthesis of cyclic peptides. The ability to deprotect the side chain while the peptide is still attached to the solid support allows for efficient on-resin cyclization, a strategy that often leads to higher yields and purities compared to cyclization in solution. ugent.be Cyclic peptides are a major focus of modern drug discovery due to their enhanced conformational stability and, often, improved biological activity and resistance to enzymatic degradation compared to their linear counterparts. acs.org

Furthermore, this compound has been employed in the construction of peptide-based molecular probes and conjugates. The selective removal of the Aloc group provides a specific site for the attachment of various molecular entities, facilitating the creation of sophisticated tools for investigating biological systems. Research has also demonstrated its use in the synthesis of bicyclic peptides, where the Dab side chain serves as an anchor point for a second ring closure. nih.gov

The table below provides a summary of the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | (2R)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-[[(2-propenyloxy)carbonyl]amino]butanoic acid |

| Synonyms | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-allyloxycarbonyl-D-2,4-diaminobutyric acid |

| Molecular Formula | C23H24N2O6 |

| Molecular Weight | 424.45 g/mol lookchem.com |

| Appearance | White to off-white solid chemdad.com |

| CAS Number | 387824-78-4 lookchem.comchemdad.com |

| Storage Temperature | 2-8°C iris-biotech.dechemdad.com |

The strategic deployment of this compound continues to empower researchers to explore new frontiers in peptide science, enabling the design and synthesis of novel molecules with increasingly sophisticated structures and functions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O6/c1-2-13-30-22(28)24-12-11-20(21(26)27)25-23(29)31-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVBOSPUFNDYMF-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678757 | |

| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387824-78-4 | |

| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies Utilizing Fmoc D Dab Aloc Oh

Solid-Phase Peptide Synthesis (SPPS) Protocols Incorporating Fmoc-D-Dab(Aloc)-OH

The use of this compound is well-integrated into solid-phase peptide synthesis (SPPS) protocols, offering a reliable method for introducing D-2,4-diaminobutyric acid into a growing peptide chain.

Fmoc-Based SPPS Framework and Compatibility with this compound

The Fmoc/tBu (tert-butyl) strategy is the most widely used method in SPPS today, prized for its mild deprotection conditions which preserve acid-sensitive functionalities and linkages. wikipedia.org The Fmoc group, which temporarily protects the α-amino group of the amino acid, is cleaved at each cycle of the synthesis using a secondary amine base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgpeptide.com

This compound is fully compatible with this framework. The Fmoc group on its α-amino position is readily removed by piperidine treatment, allowing for the sequential elongation of the peptide chain. Crucially, the Alloc group on the side chain is stable to the basic conditions used for Fmoc removal, ensuring the integrity of the side-chain protection throughout the chain assembly process. iris-biotech.de This stability allows for the selective deprotection of the side chain at a later, desired stage of the synthesis.

Coupling Reagents and Conditions for Efficient Incorporation of this compound

The efficient incorporation of any amino acid into a growing peptide chain is dependent on the activation of its carboxylic acid group to facilitate amide bond formation. For this compound, as with other sterically hindered or unusual amino acids, the choice of coupling reagent and conditions is critical to ensure high coupling yields and prevent side reactions. researchgate.net

Commonly used coupling reagents in Fmoc-SPPS include phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium/uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). sigmaaldrich.compeptide.com These reagents, in the presence of a tertiary base like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), convert the carboxylic acid into a highly reactive activated ester, promoting efficient coupling. sigmaaldrich.com

For sterically hindered residues, more potent activating agents like HATU are often preferred due to their ability to achieve faster and more complete couplings. peptide.com It is also common practice to employ a "double coupling" strategy, where the coupling step is repeated to ensure that all available amino groups on the resin have reacted. Monitoring the completion of the coupling reaction using qualitative tests like the Kaiser test is also a standard procedure.

| Coupling Reagent | Activating Additive | Base | Key Characteristics |

|---|---|---|---|

| HBTU/TBTU | HOBt (pre-formed) | DIEA/NMM | Standard, efficient reagents for most couplings. peptide.com |

| HATU | HOAt (pre-formed) | DIEA/NMM | Highly reactive, beneficial for hindered couplings and rapid protocols. peptide.com |

| PyBOP | HOBt (pre-formed) | DIEA/NMM | Phosphonium salt alternative, useful for slow couplings. iris-biotech.de |

| COMU | Oxyma Pure (pre-formed) | DIEA/NMM | Safer alternative to HBTU/HATU with comparable efficiency. researchgate.net |

| DIC/HOBt | HOBt | - | Carbodiimide-based method, can reduce risk of certain side reactions. mesalabs.com |

Orthogonal Protecting Group Chemistry for Selective Functionalization

The key advantage of this compound lies in its orthogonal protecting group strategy. The term "orthogonal" signifies that each protecting group can be removed under specific conditions without affecting the other, allowing for precise, site-selective modifications of the peptide. peptide.combiosynth.com

Palladium-Catalyzed Cleavage of the Allyloxycarbonyl (Alloc) Group in this compound

The Alloc group is selectively cleaved under mild, neutral conditions using a palladium(0) catalyst. iris-biotech.de This reaction is typically carried out in a solution of dichloromethane (B109758) (DCM) or DMF in the presence of a palladium source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and an allyl scavenger. google.com The scavenger is crucial to prevent the re-allylation of the newly deprotected amino group, which can occur as a side reaction. uva.nl Commonly used scavengers include morpholine, N,N'-dimethylbarbituric acid, and phenylsilane (B129415) (PhSiH₃). researchgate.netgoogle.com The deprotection is generally rapid and quantitative. iris-biotech.de

| Catalyst | Scavenger | Solvent | Typical Conditions |

|---|---|---|---|

| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | DMF | Mild, neutral conditions, effective for complete deprotection. researchgate.net |

| Pd(PPh₃)₄ | Morpholine | THF/DCM | Commonly used, efficient scavenger. google.com |

| Pd(PPh₃)₄ | N,N'-Dimethylbarbituric acid | THF/DCM | Effective nucleophile to trap the allyl group. google.com |

| Pd(PPh₃)₄ | Tributyltin hydride (Bu₃SnH) | DCM/AcOH/NMM | Hydrostannolytic cleavage, highly efficient. google.com |

Mechanism and Kinetics of Alloc Deprotection from this compound

The mechanism of palladium-catalyzed Alloc deprotection proceeds through the formation of a π-allyl palladium complex. uva.nlchemrxiv.org The palladium(0) catalyst oxidatively adds to the allyl group of the Alloc-protected amine, forming a palladium(II) π-allyl intermediate. chemrxiv.org This intermediate is then susceptible to nucleophilic attack by the scavenger. The scavenger attacks the allyl group, leading to the release of the free amine, carbon dioxide, and the allylated scavenger, while regenerating the palladium(0) catalyst, allowing it to participate in further deprotection cycles. uva.nl

The rate-determining step of this reaction can be the oxidative addition of the palladium catalyst to the allyl group. chemrxiv.org The kinetics of the deprotection can be influenced by several factors, including the choice of palladium catalyst, the ligand environment of the palladium, the nature and concentration of the scavenger, and the solvent system. chemrxiv.orgresearchgate.net While specific kinetic data for the deprotection of this compound is not extensively reported, studies on similar Alloc-protected amines show that the reaction is generally fast, often completing within minutes to a few hours at room temperature. nih.gov The choice of scavenger is critical, as a more efficient nucleophile will more effectively trap the π-allyl intermediate, preventing side reactions and driving the reaction to completion. uva.nl

Compatibility and Orthogonality of this compound with Fmoc/tBu and Boc/Bzl Strategies

The Alloc protecting group is fully orthogonal to both the Fmoc/tBu and the Boc/Bzl protecting group strategies, making this compound a versatile building block for complex peptide synthesis. iris-biotech.deresearchgate.net

Fmoc/tBu Strategy: In the context of the Fmoc/tBu strategy, the Alloc group is stable to the basic conditions (piperidine) used for Fmoc removal and the acidic conditions (trifluoroacetic acid, TFA) used for the final cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups like tert-butyl (tBu). wikipedia.org This orthogonality allows for the selective deprotection of the Dab side chain on the solid support after the peptide backbone has been fully assembled. The exposed amino group can then be used for on-resin cyclization, branching, or the attachment of labels and other moieties.

Boc/Bzl Strategy: Similarly, the Alloc group is compatible with the Boc/Bzl strategy. iris-biotech.de In this approach, the α-amino group is protected with the acid-labile Boc group, and side chains are protected with groups that are cleaved by strong acids like hydrogen fluoride (B91410) (HF), such as benzyl (B1604629) (Bzl) ethers. wikipedia.org The Alloc group is stable to the TFA used for Boc removal and the strong acid conditions of the final cleavage. researchgate.net This allows for the selective deprotection of the Alloc group at an intermediate stage of the synthesis, providing a site for specific modifications.

While the orthogonality is excellent, care must be taken to avoid potential side reactions. For instance, residual palladium catalyst from the Alloc deprotection step must be thoroughly washed from the resin to prevent interference with subsequent synthetic steps, such as those involving sulfur-containing amino acids. Additionally, when using Alloc in combination with other protecting groups sensitive to the same deprotection conditions (though this is generally avoided through orthogonal design), careful planning of the synthetic route is essential.

Comparative Analysis of Alloc with Other Orthogonal Protecting Groups on Diaminobutyric Acid Derivatives

The Alloc group is distinguished by its unique deprotection mechanism. It is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions for Boc group removal (e.g., TFA). wikidot.com Its cleavage is achieved under mild, neutral conditions via palladium(0)-catalyzed allyl transfer to a scavenger, such as phenylsilane or morpholine. google.comug.edu.plchempep.com This orthogonality makes it highly valuable for synthesizing peptides requiring site-specific modifications on the Dab side chain. However, the palladium catalyst can be sensitive to air and may require an inert atmosphere.

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and its derivative, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) , are removed by treatment with dilute hydrazine (B178648) (e.g., 2% hydrazine in DMF). This provides orthogonality to both Fmoc/tBu and Boc/Bzl strategies. A significant drawback of Dde is its potential for migration, particularly from the side chain of Dab to the N-terminal α-amino group during piperidine treatment for Fmoc removal. peptide.com The ivDde group was developed to be more robust and less prone to migration than Dde. However, the conditions for hydrazine-mediated deprotection are not compatible with Alloc protection, as residual diazine in hydrazine can reduce the allyl double bond.

The 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) groups are highly acid-labile. peptide.com The Mmt group is more sensitive to acid than Mtt and can be removed with very mild acidic conditions, such as 1% TFA in DCM, which leaves most other acid-labile groups intact. peptide.com This extreme acid sensitivity makes them useful for selective deprotection but also necessitates careful selection of coupling methods to avoid premature cleavage. For instance, base-mediated coupling reagents like PyBOP are recommended.

The azido (N₃) group offers another layer of orthogonality, as it is stable to a wide range of conditions used in peptide synthesis. Its reduction to an amine is typically achieved using phosphines, such as triphenylphosphine, followed by hydrolysis (Staudinger reduction) or with thiols. This method is orthogonal to the deprotection schemes of Fmoc, Boc, and Alloc groups.

| Protecting Group | Deprotection Conditions | Stability | Key Advantages | Key Disadvantages | Citation |

|---|---|---|---|---|---|

| Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and scavenger (e.g., phenylsilane) | Stable to piperidine and TFA | Truly orthogonal to Fmoc/tBu and Boc/Bzl strategies; mild deprotection | Requires an inert atmosphere; potential for palladium contamination | google.comug.edu.pl |

| Dde/ivDde | 2% Hydrazine in DMF | Stable to piperidine and TFA | Orthogonal to Fmoc/tBu and Boc/Bzl; deprotection can be monitored spectrophotometrically | Dde can migrate; hydrazine is incompatible with Alloc; potential for side reactions | |

| Mtt/Mmt | Mild acid (e.g., 1% TFA in DCM for Mmt; stronger acid for Mtt) | Stable to piperidine | Highly acid-labile allowing for selective deprotection under mild conditions | Premature cleavage can occur; requires specific coupling methods to avoid loss | peptide.com |

| Azido | Reduction (e.g., PPh₃/H₂O or thiols) | Stable to a wide range of conditions | Highly orthogonal; stable to both acidic and basic conditions | Requires specific reduction conditions | researchgate.net |

Solution-Phase Synthetic Routes Involving this compound

While solid-phase peptide synthesis (SPPS) is the predominant method for peptide production, solution-phase synthesis remains relevant, particularly for large-scale synthesis and the preparation of certain complex peptide fragments. chempep.com The use of this compound in solution-phase synthesis follows the principles of conventional peptide coupling, but with careful consideration of protecting group strategies to maintain orthogonality. acs.org

In a typical solution-phase route, the carboxylic acid of an N-terminally protected amino acid (or peptide) is activated and then reacted with the free amine of another amino acid (or peptide). When incorporating this compound, the Fmoc group serves as the temporary N-terminal protection, which can be removed at each step of chain elongation using a base like piperidine. The Alloc group on the side chain remains intact during these steps. iris-biotech.de

Key steps and considerations include:

Coupling: Standard coupling reagents used in solution-phase synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or more modern uronium/phosphonium reagents like HBTU or HATU, can be employed to form the peptide bond.

Fmoc Deprotection: After coupling, the Fmoc group is removed with a solution of piperidine in an organic solvent like DMF or DCM to expose the α-amino group for the next coupling step.

Work-up and Purification: A significant challenge in solution-phase synthesis is the purification of intermediates after each coupling and deprotection step, which often requires extraction and crystallization or chromatography.

Side-Chain Deprotection: Once the peptide backbone is fully assembled, the Alloc group can be selectively removed using a palladium(0) catalyst and a scavenger in solution. chempep.com This allows for subsequent modification of the Dab side-chain amine, such as cyclization or conjugation, while the rest of the peptide remains protected.

The solubility of the growing peptide chain can become a challenge in solution-phase synthesis, requiring careful selection of solvents. The use of building blocks like this compound with their protecting groups can influence the solubility profile of the peptide intermediates.

| Step | Procedure | Key Reagents | Purpose | Citation |

|---|---|---|---|---|

| 1. Coupling | Activation of the C-terminus of the N-Fmoc protected amino acid/peptide and reaction with the N-terminus of the coupling partner. | DCC/HOBt, HBTU/DIPEA, etc. | Peptide bond formation. | |

| 2. Fmoc Deprotection | Treatment with a secondary amine base. | 20% Piperidine in DMF/DCM. | Removal of the temporary α-amino protecting group. | |

| 3. Purification | Extraction, crystallization, or chromatography of the intermediate peptide. | Various organic solvents and silica (B1680970) gel. | Removal of excess reagents and byproducts. | mdpi.com |

| 4. Alloc Deprotection | Palladium-catalyzed cleavage of the side-chain protecting group. | Pd(PPh₃)₄, Phenylsilane. | Selective deprotection of the Dab side chain for further modification. | chempep.com |

Applications of Fmoc D Dab Aloc Oh in the Construction of Complex Peptide Architectures

Design and Synthesis of Constrained and Cyclic Peptides

The conformational flexibility of linear peptides often limits their biological activity and metabolic stability. Cyclization is a widely employed strategy to introduce conformational constraints, leading to peptides with enhanced receptor affinity, selectivity, and resistance to proteolysis. Fmoc-D-Dab(Aloc)-OH is instrumental in this context, facilitating the formation of side-chain-to-backbone or side-chain-to-side-chain cyclic structures.

On-resin cyclization is an efficient method for synthesizing cyclic peptides, as it simplifies purification by washing away excess reagents from the solid-supported peptide. The use of this compound is central to several on-resin lactamization strategies.

A typical workflow involves:

Assembling the linear peptide sequence on a solid support using standard Fmoc/tBu chemistry.

Incorporating this compound at the desired position.

After completing the linear sequence, the N-terminal Fmoc group is often replaced with an acid-labile Boc group to prevent its participation in the cyclization step. researchgate.net

The side-chain Aloc group on the D-Dab residue is then selectively removed using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (B129415) (PhSiH₃). nih.govresearchgate.net This exposes the side-chain amine.

The newly freed amine is then coupled with a C-terminal carboxyl group (for head-to-tail cyclization, if a suitable linker is used) or the side-chain carboxyl group of another residue (e.g., Asp or Glu) to form a lactam bridge. nih.gov

This strategy has been successfully applied in the synthesis of bicyclic peptide antibiotics, where an initial ring is formed on-resin via the deprotected Dab side chain. nih.gov The choice of protecting groups is critical; the Aloc group is fully compatible with Fmoc/tBu and Boc/Bzl strategies, making it a versatile tool for complex syntheses. iris-biotech.de

| Reagent/Condition | Purpose in On-Resin Cyclization | Orthogonality |

| Piperidine (B6355638) | Removes N-terminal Fmoc group during linear chain elongation. | Stable to Aloc and acid-labile groups (Boc, tBu). |

| Pd(PPh₃)₄ / Scavenger | Selectively removes the side-chain Aloc group from Dab. | Stable to Fmoc and acid-labile groups. |

| TFA (Trifluoroacetic Acid) | Removes acid-labile side-chain groups (tBu, Boc, Trt) and cleaves peptide from most resins. | Stable to Aloc. |

| Coupling Reagents (e.g., BOP/DIPEA) | Catalyzes the formation of the amide (lactam) bond for cyclization. | Used after selective deprotection. |

This interactive table summarizes the orthogonal deprotection scheme enabling on-resin cyclization.

While on-resin cyclization is efficient, solution-phase cyclization is sometimes preferred, particularly for complex peptides where the resin-bound state may sterically hinder the formation of the desired conformation. peptide.com In this approach, a linear peptide containing the D-Dab(Aloc) residue is first synthesized and cleaved from the resin.

A published synthesis of a bicyclic peptide chimera illustrates this methodology, where one of the cyclization steps is performed in solution. nih.gov The process involves synthesizing a protected linear peptide fragment on a hyper-acid-sensitive resin (like 2-chlorotrityl chloride resin), which allows for cleavage while keeping the side-chain protecting groups intact. nih.gov After selective deprotection of the Aloc group and the corresponding carboxylic acid partner, the cyclization is performed in a dilute solution to favor intramolecular over intermolecular reactions.

The incorporation of non-canonical amino acids, such as D-isomers and diaminobutyric acid (Dab), significantly impacts peptide structure and function. nih.gov

Proteolytic Stability: Peptides containing D-amino acids are poor substrates for natural proteases, which are stereospecific for L-amino acids. nih.gov This substitution drastically increases the peptide's half-life in serum and other biological fluids. nih.govnih.govresearchgate.net Studies on tridecaptins, a class of lipopeptides containing multiple D-amino acids including D-Dab, have shown them to be resistant to common proteases like trypsin and chymotrypsin, and to possess good serum stability. acs.org Research on the antimicrobial peptide Pep05 demonstrated that replacing L-amino acids with D-isomers or unnatural residues like Dab enhanced stability against trypsin and plasma proteases. nih.gov

| Modification | Effect on Stability | Effect on Conformation | Rationale |

| Single D-Dab substitution | Increased | Induces local perturbation; can disrupt α-helices or β-sheets. researchgate.netresearchgate.net | Resistance to L-specific proteases. nih.gov |

| Multiple D-Dab substitutions | Significantly Increased | Can stabilize specific secondary structures (e.g., turns, left-handed helices). | Enhanced protease resistance; defined 3D structure. nih.govresearchgate.net |

| Dab (vs. Lysine) | Increased | Shorter side chain alters local structure and charge display. | Not a canonical residue for many proteases. nih.gov |

This interactive table details the structural and stability effects of incorporating D-Dab residues.

Solution-Phase Cyclization Methodologies for Peptides Derived from this compound

Engineering of Branched and Multi-Functional Peptides

This compound is a key reagent for the synthesis of branched peptides, where a second peptide chain is grown from the side chain of the Dab residue. sigmaaldrich.com This approach is used to create structures like synthetic vaccines (multiple antigenic peptides, MAPs) or to attach targeting moieties, solubility enhancers, or labels.

The strategy is analogous to on-resin cyclization. After incorporation of this compound into the primary peptide chain, the Aloc group is selectively removed on-resin. sigmaaldrich.com The exposed side-chain amine then serves as a new N-terminus for the assembly of a second peptide chain, creating a branched structure. The orthogonality of the Aloc group is paramount, as it allows for this modification without affecting any other part of the peptide. sigmaaldrich.comsigmaaldrich.com

Development of Peptidomimetics Incorporating D-Diaminobutyric Acid Residues

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are modified to have improved pharmacological properties, such as enhanced stability, bioavailability, or receptor affinity. google.com The incorporation of D-Dab is a cornerstone of peptidomimetic design.

D-Dab is considered a non-coded, unnatural amino acid, and its presence renders peptides less susceptible to enzymatic degradation. nih.govacs.org For example, the substitution of proteolytically-labile Lysine or Arginine residues with Dab has been shown to improve resistance to proteolysis. uq.edu.au The tridecaptin antibiotics, which are naturally occurring peptidomimetics, use D-Dab residues as part of their structure to achieve potent activity and stability. acs.org Synthetic efforts to improve these natural products further involve creating analogues with modified D-Dab residues to circumvent specific bacterial resistance enzymes known as d-peptidases. acs.org

Regioselective and Site-Specific Functionalization of Peptides via the Dab Side Chain

The primary application of this compound is to enable the precise, site-specific functionalization of a peptide. The ability to deprotect the Dab side-chain amine orthogonally to all other protecting groups allows for a vast range of chemical modifications. sigmaaldrich.com

Once the Aloc group is removed on-resin, the exposed amine can be reacted with a variety of molecules, including:

Fluorophores and Quenchers: For creating probes for diagnostic assays or imaging. This strategy is widely used, often with the analogous Fmoc-Lys(Dde)-OH building block.

Biotin: For affinity purification or detection.

Lipids: To create lipopeptides with enhanced membrane-penetrating properties and stability.

Chelating Agents: For the development of radiolabeled peptides.

Cross-linking agents: To form covalent linkages to other molecules or to induce specific peptide conformations. researchgate.net

This regioselective functionalization provides chemists with precise control over the final peptide structure, allowing for the development of highly specialized and multi-functional peptide-based tools and therapeutics. sigmaaldrich.comsigmaaldrich.com

Fmoc D Dab Aloc Oh in Chemical Biology and Drug Discovery Research

Synthesis of Bioactive Peptides and Conjugates for Therapeutic and Diagnostic Applications

The strategic importance of Fmoc-D-Dab(Aloc)-OH lies in its role in solid-phase peptide synthesis (SPPS). The Fmoc group is base-labile, typically removed by piperidine (B6355638), while the Aloc group is cleaved under mild conditions using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). iris-biotech.de This orthogonality permits the selective unmasking of the side-chain amine for modification while the peptide remains anchored to the solid support and the backbone is protected, enabling the creation of sophisticated peptide architectures.

The incorporation of D-amino acids and non-proteinogenic amino acids like 2,4-diaminobutyric acid (Dab) is a well-established strategy for developing peptide-based antibiotics with enhanced stability against proteolysis. This compound serves as a key reagent in the synthesis of such antimicrobial peptides (AMPs).

Researchers have utilized this compound and its L-isomer equivalent in the synthesis of potent lipopeptide antibiotics. For instance, in the development of chimeric macrocyclic peptide antibiotics targeting Gram-negative pathogens, Fmoc-Dab(Alloc)-OH was incorporated using standard Fmoc-SPPS protocols. nih.govacs.org The Aloc protecting group was subsequently removed on-resin to allow for cyclization or further modification of the peptide backbone. nih.govacs.org Studies on the linearization of complex cyclic lipopeptides like brevicidine have also employed Alloc-protected Dab residues to explore structure-activity relationships, demonstrating that modified linear analogues can retain the potent antibacterial activity of the parent cyclic compounds. universiteitleiden.nl Furthermore, de novo designed α-helical AMPs incorporating Dab residues on their polar face have shown excellent antimicrobial activity against multidrug-resistant bacteria like Acinetobacter baumannii while exhibiting low hemolytic activity, a critical factor for therapeutic development. nih.gov

| Peptide Class | Synthetic Strategy Utilizing Dab Derivatives | Research Finding | Reference(s) |

| Macrocyclic Antibiotics | Incorporation of Fmoc-Dab(Alloc)-OH via Fmoc-SPPS, followed by on-resin Alloc deprotection and cyclization. | Enabled the synthesis of complex bicyclic peptides with potent activity against Gram-negative bacteria. | nih.gov, acs.org |

| Linearized Lipopeptides | Use of Alloc-protected Dab in Fmoc-SPPS to create linear versions of naturally cyclic lipopeptides (e.g., brevicidine). | Linear analogues with C-terminal modifications retained the full antibacterial activity and low hemolysis of the parent compounds. | universiteitleiden.nl |

| De Novo Designed AMPs | Incorporation of Dab residues on the polar face of amphipathic α-helical peptides. | Resulted in AMPs with high potency against resistant A. baumannii and significantly reduced hemolytic activity. | nih.gov |

Peptides that can mimic structural motifs or bind to specific biological targets are crucial tools for studying and modulating protein-protein interactions (PPIs) and receptor binding. The constrained or modified peptides enabled by this compound are valuable in this context.

For example, peptides synthesized using this building block can be engineered to probe the binding sites of proteins like integrins, which are key to cell adhesion and signaling. The ability to introduce specific modifications via the Dab side chain allows for the fine-tuning of binding affinity and specificity. In the development of antagonists for G protein-coupled receptors, such as the kappa opioid receptor, derivatives like Fmoc-Dab(Mtt)-OH have been used to create cyclic peptides with defined conformations. nih.gov The Mtt group, similar to Aloc, offers an orthogonal protection strategy, highlighting the utility of such derivatives in synthesizing receptor ligands. nih.gov The structural rigidity conferred by cyclization, often achieved through side-chain linkages involving Dab, can reduce the entropic penalty upon binding, leading to higher affinity ligands. nih.gov

| Application Area | Role of this compound or Similar Derivatives | Example/Finding | Reference(s) |

| Integrin Inhibition | Used to synthesize peptides that probe integrin binding sites. | Peptides incorporating Dab can act as inhibitors of integrin α2β1, relevant for anti-cancer applications. | |

| Receptor Antagonists | Incorporation of orthogonally protected Dab to create cyclic peptide ligands. | Synthesis of cyclic peptide antagonists for the kappa opioid receptor (e.g., Zyklophin analogues) to achieve high binding affinity. | nih.gov |

| Chromatin Reader Ligands | Used as a precursor for macrocyclization to increase proteolytic stability and mimic protein structures. | Sidechain-to-sidechain macrocyclization enhanced peptide stability while maintaining binding to the target protein domain. | nih.gov |

The unique chemical properties of the diaminobutyric acid side chain can be exploited to design potent and selective enzyme inhibitors. Following deprotection of the Aloc group, the primary amine can be functionalized to introduce pharmacophores that interact with enzyme active sites or allosteric sites.

This approach has been applied to the development of covalent inhibitors. For instance, in creating ligands for chromatin reader domains, the selective deprotection of an Alloc-protected Dab residue on a solid support allows for the introduction of a reactive group, such as a 3-bromopropionyl moiety. nih.gov This converts the peptide into a covalent ligand that can form a permanent bond with a nucleophilic residue (e.g., lysine) near the binding site, leading to enhanced potency and prolonged duration of action. nih.gov This strategy of converting a reversible binder into a covalent inhibitor is a powerful tool in chemical biology and drug discovery.

Peptides for Modulating Protein-Protein Interactions and Receptor Binding

Bioconjugation Strategies Enabled by this compound

Bioconjugation, the chemical linking of two biomolecules, is essential for creating probes, diagnostics, and targeted therapeutics. The orthogonal nature of this compound provides a chemical handle for precisely attaching other molecules to a peptide.

The selective deprotection of the Aloc group on the Dab side chain provides a specific site for attaching reporter molecules like fluorophores or quenchers. iris-biotech.degenscript.com This is critical for creating probes to study biological processes, for in-gel fluorescence analysis, or for diagnostic imaging.

For example, after assembling a peptide chain using Fmoc-SPPS, the Aloc group on a Dab residue can be removed, and the newly exposed amine can be reacted with an activated fluorophore, such as an N-hydroxysuccinimide (NHS) ester of Cy3, Cy5, or TAMRA. genscript.comresearchgate.net This method ensures site-specific labeling, which is crucial for maintaining the peptide's biological activity and for accurate interpretation of fluorescence-based assays, such as Förster Resonance Energy Transfer (FRET) studies to monitor enzymatic activity or binding events. researchgate.net

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), is a prominent example. researchgate.netmedchemexpress.com

This compound is an excellent precursor for introducing click chemistry handles into a peptide. After selective deprotection of the Aloc group, the side-chain amine can be acylated with a reagent containing an azide (B81097) or an alkyne functional group, such as 4-azidobutyric acid or 5-hexynoic acid. genscript.com This transforms the Dab residue into a platform for subsequent bio-orthogonal ligation. Alternatively, building blocks like Fmoc-D-Dab(N3)-OH can be used directly. nih.goviris-biotech.de This strategy is used to conjugate peptides to other molecules, including other peptides, proteins, drug molecules, or imaging agents, in a highly specific and efficient manner. nih.govresearchgate.net

| Bioconjugation Strategy | Role of this compound | Application Example | Reference(s) |

| Fluorescent Labeling | Provides a specific site for fluorophore attachment after Aloc deprotection. | Site-specific labeling of peptides with probes like TAMRA for detection and activity assays. | researchgate.net, genscript.com |

| Click Chemistry | The side chain is functionalized with an azide or alkyne after Aloc deprotection, creating a click handle. | Preparation of peptide precursors for CuAAC or SPAAC reactions, enabling conjugation to other biomolecules or surfaces. | nih.gov, genscript.com, medchemexpress.com |

| Covalent Ligand Synthesis | The deprotected side chain is reacted with an electrophilic warhead. | Introduction of a bromoacetyl group to create a covalent inhibitor targeting a specific protein. | nih.gov |

Introduction of Reporter Tags and Fluorescent Labels

Applications in Advanced Delivery Systems and Targeted Therapeutics

The unique structural characteristics of this compound make it a valuable building block in the synthesis of sophisticated peptides for advanced drug delivery and targeted therapeutics. Its utility stems primarily from the orthogonal protection strategy afforded by the Fmoc (9-fluorenylmethoxycarbonyl) and Aloc (allyloxycarbonyl) groups. iris-biotech.deiris-biotech.de This dual-protection scheme allows for the selective removal of one protecting group while the other remains intact, enabling precise, site-specific modifications to the peptide backbone and side chain during solid-phase peptide synthesis (SPPS). iris-biotech.de

The Aloc group on the side chain of the diaminobutyric acid (Dab) residue can be selectively cleaved using palladium-based catalysts without affecting the Fmoc group on the alpha-amino terminus or other acid-labile side-chain protecting groups. iris-biotech.deiris-biotech.de This orthogonal handle is crucial for creating complex peptide architectures, such as branched or cyclic peptides, which are pivotal in modern therapeutic design. The deprotected side-chain amine can serve as a strategic point for conjugating various functional molecules, including therapeutic agents, imaging probes, or linkers for attachment to larger carriers like antibodies. This application is central to the development of peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs), which aim to deliver highly potent cytotoxic agents directly to target cells, thereby increasing efficacy and reducing off-target toxicity. issuu.com

Research has demonstrated the practical application of Dab derivatives in constructing targeted therapeutic agents. For instance, in the synthesis of peptidomimetics targeting the neuropilin-1 co-receptor for cancer diagnosis and therapy, a similar building block, Fmoc-L-Dab(Alloc)-OH, was used to create a branched structure. mdpi.com In this synthesis, the Dab side chain served as an anchor point for attaching a DOTA chelator for radiolabeling, showcasing how this amino acid facilitates the development of complex, multifunctional therapeutic and diagnostic agents. mdpi.com Furthermore, peptides incorporating diaminobutyric acid have been explored for their potential in creating novel materials, such as hydrogels, which can be used as matrices for controlled drug release systems.

Table 1: Applications of this compound in Therapeutic Design

| Application Area | Role of this compound | Resulting Therapeutic System | Research Finding |

| Targeted Drug Delivery | Provides an orthogonal handle (Aloc group) for site-specific conjugation of payloads. | Peptide-Drug Conjugates (PDCs), Antibody-Drug Conjugates (ADCs). | Enables the creation of targeted therapies that deliver cytotoxic agents specifically to cancer cells, potentially improving the therapeutic window. issuu.com |

| Diagnostic Agents | Allows for the creation of branched peptides where one branch can be a targeting motif and the other can hold an imaging agent. | Radiolabeled Peptide Conjugates. | A Dab derivative was successfully used to synthesize a branched peptidomimetic for chelating Scandium-44, targeting a cancer co-receptor. mdpi.com |

| Complex Peptide Architectures | The Dab side chain acts as a branching point for creating cyclic or multi-functional peptides. | Cyclic Peptides, Branched Peptidomimetics. | The orthogonal deprotection of the Aloc group is a key step in on-resin cyclization and the synthesis of complex peptide structures. nih.gov |

| Advanced Materials | Serves as a building block for peptides that can self-assemble into biocompatible materials. | Drug-Eluting Hydrogels. | Peptides derived from Dab have been investigated for their ability to form stable matrices suitable for tissue engineering and drug delivery applications. |

Investigation of D-Enantiomer Effects on Peptide Function and Stability in Biological Systems

The incorporation of non-natural D-amino acids, such as the D-2,4-diaminobutyric acid (D-Dab) provided by this compound, is a widely adopted strategy to enhance the therapeutic potential of peptides. jpt.com Naturally occurring peptides are composed exclusively of L-amino acids. Consequently, biological systems possess a host of proteolytic enzymes (proteases) that readily recognize and degrade L-peptides, leading to a short biological half-life and limiting their therapeutic efficacy. mdpi.comresearchgate.net

While the primary advantage of using D-amino acids is improved stability, their incorporation also influences the peptide's structure and function. The stereochemistry of an amino acid residue can alter the secondary structure of a peptide, such as its ability to form α-helices or β-sheets. mdpi.comnih.gov This structural change can, in turn, affect the peptide's binding affinity to its biological target. In some cases, the introduction of a D-amino acid can disrupt the conformation required for receptor binding, while in other instances, it can stabilize a favorable binding conformation or even lead to novel interactions. nih.govpnas.org Therefore, the strategic placement of a D-amino acid like D-Dab is a critical aspect of peptide drug design, balancing the need for enhanced stability with the requirement for retained or improved biological activity. jpt.commdpi.com

Table 2: Comparative Effects of L-Amino Acid vs. D-Amino Acid Incorporation on Peptide Properties

| Property | Peptides with L-Amino Acids (Native) | Peptides with D-Amino Acids (Modified) | Rationale / Finding |

| Proteolytic Stability | Low | High | D-amino acids are not recognized as substrates by most endogenous proteases, conferring resistance to enzymatic degradation. researchgate.netmdpi.com |

| Biological Half-Life | Short | Extended | Increased stability against proteolysis leads to a longer circulation time in the body. jpt.commdpi.com |

| Secondary Structure | Forms native α-helical or β-sheet structures. | Can alter or disrupt native secondary structures, but can also stabilize specific conformations. mdpi.comnih.gov | The effect is sequence-dependent; D-amino acid introduction can either hamper or stabilize superstructures. nih.gov |

| Target Binding Affinity | Native affinity. | Can be decreased, retained, or sometimes increased. | The change in stereochemistry can alter the three-dimensional structure crucial for receptor interaction. mdpi.compnas.org |

| Immunogenicity | Can be immunogenic. | Can be effective in addressing potentially toxic immunogenicity. | Altering the peptide's structure can help it evade immune recognition. mdpi.com |

Advanced Analytical and Methodological Considerations in Research Utilizing Fmoc D Dab Aloc Oh

Optimization of Deprotection and Cleavage Conditions for Fmoc-D-Dab(Aloc)-OH-Containing Peptides

The use of this compound in solid-phase peptide synthesis (SPPS) relies on an orthogonal protection strategy. ub.edu The Fmoc (9-fluorenylmethyloxycarbonyl) group, which protects the α-amino group, is labile to basic conditions, while the Aloc (allyloxycarbonyl) group on the side chain is removed by a palladium catalyst. The final cleavage of the peptide from the resin support is typically achieved with strong acid. sterlingpharmasolutions.com The optimization of each of these steps is crucial to maximize yield and purity.

Fmoc Group Deprotection: The Fmoc group is most commonly removed using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). ub.edursc.org While a 20% piperidine solution is standard, the concentration and reaction time can be optimized. For instance, studies have shown that for some sequences, lower concentrations of piperidine (e.g., 5%) can be sufficient for complete deprotection, which can minimize side reactions. researchgate.net Another base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can also be used and often removes the Fmoc group faster than piperidine. peptide.com However, DBU is not recommended when aspartic acid is present in the peptide sequence due to the risk of aspartimide formation. peptide.com

Aloc Group Deprotection: The selective removal of the Aloc group is a key advantage of this building block, enabling side-chain modifications. This is typically achieved using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (B129415). kohan.com.tw The reaction is usually performed in a solvent like dichloromethane (B109758) (DCM). It is critical to ensure the complete removal of the palladium catalyst after deprotection to avoid interference with subsequent coupling steps or contamination of the final peptide.

Cleavage from Solid Support: The final step is the cleavage of the peptide from the resin and the simultaneous removal of any remaining acid-labile side-chain protecting groups. sterlingpharmasolutions.com A common cleavage cocktail consists of trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (B1312306) (TIS), and 2,2'-(ethylenedioxy)diethanethiol (DODT) to prevent side reactions. kohan.com.tw The exact composition of the cleavage cocktail and the reaction time may need to be optimized depending on the peptide sequence and the type of resin used.

| Protecting Group | Reagent | Typical Conditions | Key Considerations |

|---|---|---|---|

| Fmoc | Piperidine in DMF | 20% solution, 1-2 x 10 min | Concentration and time can be optimized to minimize side reactions. researchgate.net |

| Fmoc | DBU in DMF | 2% DBU with 2% piperidine, 2 x 2 min | Faster than piperidine, but can promote aspartimide formation. peptide.com |

| Aloc | Pd(PPh₃)₄ and Phenylsilane in DCM | 0.03 M Pd(PPh₃)₄, 0.75 M phenylsilane, 2 x 30 min | Complete removal of palladium catalyst is essential. kohan.com.tw |

| Resin Cleavage | TFA/Scavenger Cocktail | 92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% DODT, 2-4 hours | Cocktail composition depends on peptide sequence. kohan.com.tw |

Characterization Techniques for this compound and its Peptide Products in Research Settings

Accurate characterization of both the this compound building block and the final peptide products is essential to ensure the quality and reliability of research findings. A combination of chromatographic and spectrometric techniques is typically employed.

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of synthetic peptides. almacgroup.com Reversed-phase HPLC (RP-HPLC) is commonly used, separating peptides based on their hydrophobicity. By comparing the retention time of the synthesized peptide to a reference standard, its identity can be confirmed. HPLC is also invaluable for monitoring the progress of purification. The purity of commercially available this compound is often greater than 95-99% as determined by HPLC. wuxiapptec.comscbt.com

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight of the peptide, confirming that the correct sequence has been synthesized. csic.es Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization techniques used for peptide analysis. csic.esuab.edu Tandem mass spectrometry (MS/MS) can be used to sequence the peptide, providing further confirmation of its identity and allowing for the identification of any modifications or side products. uab.edu For peptides containing D-amino acids, such as those synthesized with this compound, ion mobility-mass spectrometry (IM-MS) is an emerging technique that can differentiate between stereoisomers. nih.govresearchgate.net

Amino Acid Analysis (AAA): Amino acid analysis can be used to determine the amino acid composition of the synthesized peptide. csic.es This technique involves hydrolyzing the peptide into its constituent amino acids and then quantifying each amino acid. This provides an absolute measure of peptide quantity and confirms the relative ratios of the amino acids in the sequence.

| Technique | Purpose | Key Information Provided |

|---|---|---|

| RP-HPLC | Purity assessment and purification | Retention time, peak area (purity), separation of isomers. almacgroup.comnih.gov |

| ESI-MS / MALDI-MS | Molecular weight determination | Confirms the mass of the synthesized peptide. csic.esuab.edu |

| Tandem MS (MS/MS) | Sequence verification | Provides fragmentation data to confirm the amino acid sequence. uab.edu |

| Ion Mobility-MS | Isomer differentiation | Separates peptides with the same mass but different shapes (e.g., D- vs L-amino acids). nih.govresearchgate.net |

| Amino Acid Analysis | Compositional analysis | Quantifies the absolute amount and relative ratios of amino acids. csic.es |

Future Perspectives and Emerging Research Directions

Integration of Fmoc-D-Dab(Aloc)-OH in Combinatorial and High-Throughput Peptide Synthesis Libraries

The distinct deprotection chemistry of this compound makes it an invaluable tool for constructing complex peptide libraries. The ability to selectively remove the Aloc group while the Fmoc group and other acid-labile side-chain protections remain intact is a cornerstone of orthogonal protection strategies. peptide.comiris-biotech.deiris-biotech.de This allows for site-specific modification of the Dab side chain at any point during solid-phase peptide synthesis (SPPS). peptide.com

This orthogonality is particularly advantageous in combinatorial and high-throughput synthesis platforms. nih.gov Researchers can generate vast libraries of peptides where a single position, defined by the D-Dab residue, can be systematically and selectively modified. For instance, after assembling a peptide sequence, the Aloc group on the D-Dab residue can be removed using a palladium catalyst, leaving the side-chain amine free for acylation, alkylation, or conjugation to various molecular tags or pharmacophores. iris-biotech.demdpi.com This approach has been successfully used to create libraries of tyrocidine A analogues, where strategic modifications led to compounds with improved antibacterial activity. nih.gov

The "one-bead, two-compound" strategy is an example of a high-throughput screening method where this compound could be employed. nih.gov In this method, a single resin bead contains both a final, cyclized peptide for activity screening and a linear, sequenceable version. The orthogonal nature of the Aloc group is crucial for such strategies, enabling the introduction of diversity at specific points in the peptide sequence. mdpi.comresearchgate.net

| Protecting Group | Protected Functionality | Deprotection Conditions | Orthogonal To |

|---|---|---|---|

| Fmoc (Fluorenylmethyloxycarbonyl) | α-Amine | Base (e.g., Piperidine) | Aloc, Boc, Trt, tBu |

| Aloc (Allyloxycarbonyl) | Side-Chain Amine (e.g., in Dab, Lys) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Fmoc, Boc, tBu, Acid-labile groups |

| Boc (tert-Butoxycarbonyl) | α-Amine or Side-Chain Amine | Acid (e.g., TFA) | Fmoc, Aloc |

| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)3-methylbutyl) | Side-Chain Amine | Hydrazine (B178648) (2% in DMF) | Fmoc, Boc, Aloc, Acid-labile groups |

Exploration of this compound in Material Science and Nanobiotechnology Applications

The incorporation of D-amino acids like D-Dab into peptides is a key strategy for developing novel biomaterials with enhanced stability and functionality. nih.govmdpi.com Peptides containing D-amino acids are significantly more resistant to proteolytic degradation by endogenous enzymes, a critical feature for in vivo applications. mdpi.compreprints.org The use of this compound allows for the precise placement of these stabilizing D-residues within a peptide sequence.

In material science, self-assembling peptides are of great interest for creating hydrogels, scaffolds for tissue engineering, and drug delivery vehicles. mdpi.commpg.de The inclusion of D-Dab can influence the self-assembly process and the mechanical properties of the resulting biomaterial. For example, D-amino acid analogues of self-assembling peptides have been shown to form hydrogels that effectively inhibit biofilm formation. mdpi.compreprints.org The ability to functionalize the D-Dab side chain after deprotection of the Aloc group provides a powerful tool to tailor the properties of these materials, for instance, by attaching cell-adhesion motifs or drug molecules. nih.gov

In nanobiotechnology, peptides are used to create nanoparticles and to functionalize surfaces. mdpi.comdokumen.pub The positive charge of the Dab side chain (when protonated) can facilitate interaction with negatively charged cell membranes or nucleic acids. mdpi.comnih.gov The use of the D-enantiomer can enhance these interactions and improve the pharmacokinetic profile of peptide-based nanoparticles. nih.govmdpi.com this compound is an ideal building block for designing such constructs, allowing for the creation of peptide-based nanomaterials with precisely controlled chemical and physical properties.

Computational Design and Modeling of Peptides Incorporating D-Diaminobutyric Acid Residues

Computational methods, particularly molecular dynamics (MD) simulations, are increasingly used to understand and predict the behavior of peptides. researchgate.net The incorporation of non-standard amino acids like D-Dab presents unique challenges and opportunities for computational modeling. researchgate.netnih.gov MD simulations can provide insights into how the introduction of a D-Dab residue affects the conformational landscape of a peptide, including its secondary structure and propensity for cyclization. researchgate.netnih.govacs.org

Studies have shown that the presence of D-amino acids can induce specific turns and conformational preferences that are not observed in peptides composed solely of L-amino acids. researchgate.netnih.gov This has significant implications for the rational design of cyclic peptides and other constrained structures with enhanced biological activity and stability. researchgate.netnih.gov

Computational models can be used to study the interaction of D-Dab-containing peptides with biological targets, such as bacterial membranes or specific proteins. nih.govacs.orgnih.gov For example, simulations of polymyxin (B74138) B1, an antibiotic rich in diaminobutyric acid, have revealed that the Dab residues are crucial for binding to the lipid A component of bacterial outer membranes through electrostatic interactions. nih.govplos.org By modeling peptides constructed with this compound, researchers can predict binding affinities and mechanisms of action, thereby guiding the synthesis of more effective therapeutic agents. nih.govmdpi.commdpi.com

| Research Focus | Key Findings | Implications for Design | Reference |

|---|---|---|---|

| Peptide Cyclization | Presence of D-residues can induce turn conformations favorable for cyclization. | Strategic placement of D-Dab can facilitate the synthesis of cyclic peptides. | researchgate.netnih.gov |

| Antimicrobial Peptide-Membrane Interaction | Positively charged Dab side chains are key for initial electrostatic binding to negatively charged bacterial membranes. | Peptides with multiple D-Dab residues can be designed for enhanced antimicrobial activity. | nih.govacs.orgnih.govplos.org |

| Peptide Conformation | D-amino acids can stabilize specific secondary structures, such as β-sheets or polyproline II helices. | D-Dab can be used to control the overall fold and stability of a peptide. | researchgate.netmdpi.com |

| Inhibition of Amyloid Aggregation | All-D-amino acid pseudopeptides containing D-Dab can effectively bind to Aβ peptides. | Design of D-Dab-containing peptides as potential therapeutics for Alzheimer's disease. | mdpi.com |

New Methodologies for Introducing Diverse Side-Chain Modifications via this compound

The true power of this compound lies in its capacity as a versatile scaffold for introducing chemical diversity into peptides. The selective deprotection of the Aloc group on the solid support opens up a vast chemical space for side-chain modification. peptide.com This has led to the development of new methodologies for creating peptides with novel functionalities.

Emerging research directions include:

On-Resin Cyclization: The deprotected D-Dab side-chain amine can be used as a nucleophile to form a lactam bridge with a C-terminal carboxylic acid or an activated side chain of another amino acid (e.g., Asp or Glu), leading to the synthesis of head-to-side-chain or side-chain-to-side-chain cyclic peptides. nih.gov

Branched Peptides: The side-chain amine can serve as an initiation point for the synthesis of a second peptide chain, creating branched or dendritic peptide structures.

Conjugation of Payloads: A wide array of molecules can be attached to the D-Dab side chain. This includes fluorescent dyes for imaging, chelating agents for radiolabeling, cytotoxic drugs for targeted cancer therapy, or polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetic properties. sigmaaldrich-jp.com

Post-Translational Modification Mimics: The side-chain amine can be modified to mimic natural post-translational modifications, such as acetylation or methylation, allowing for the study of their effects on peptide structure and function.

The development of new palladium catalysts and scavenger systems continues to refine the efficiency and orthogonality of Aloc group removal, making these sophisticated synthetic strategies more accessible and reliable. iris-biotech.demdpi.com The combination of Fmoc/Aloc protection on a D-amino acid provides a robust and flexible platform that will undoubtedly fuel future innovations in peptide chemistry. iris-biotech.deresearchgate.net

Q & A

Basic: What are the standard protocols for synthesizing FMOC-D-DAB(ALOC)-OH in peptide chemistry?

Methodological Answer:

The synthesis involves sequential protective group strategies. First, the allyloxycarbonyl (Aloc) group is introduced to protect the γ-amine of 2,4-diaminobutyric acid (Dab), followed by Fmoc protection of the α-amine. Key steps include:

- Solvent Selection : Use anhydrous DCM or DMF for coupling reactions to minimize side reactions .

- Temperature Control : Maintain 0–4°C during Aloc group introduction to prevent premature deprotection .

- Purification : Employ reverse-phase HPLC with acetonitrile/water gradients to isolate the final product .

This protocol balances reactivity and selectivity, critical for preventing cross-reactivity in solid-phase peptide synthesis (SPPS).

Basic: How can this compound be quantified in hydrolyzed peptides using HPLC?

Methodological Answer:

Pre-column derivatization with Fmoc-Cl is a standard method:

- Derivatization : React Fmoc-Cl with free amines in a borate buffer (pH 9.0) at 25°C for 30 minutes to form fluorescent adducts .

- Separation : Use a C18 column with a gradient elution (0.1% TFA in water/acetonitrile) to resolve this compound from other amino acids.

- Detection : Monitor fluorescence at λex = 265 nm and λem = 315 nm for high sensitivity .

This method is reproducible but requires rigorous pH control to avoid hydrolysis of the Aloc group.

Advanced: How can researchers optimize solvent systems to prevent racemization during this compound incorporation into peptides?

Methodological Answer:

Racemization risks arise during activation and coupling. Mitigation strategies include:

- Activation Reagents : Use HOBt/DIC instead of HATU to reduce base-induced racemization .

- Solvent Polarity : Prefer DCM over DMF for sterically hindered residues; DMF increases solvation but may accelerate racemization .

- Temperature : Perform couplings at 4°C to slow base-catalyzed pathways .

Validate chiral integrity via chiral HPLC or circular dichroism (CD) spectroscopy post-synthesis.

Advanced: How to resolve contradictions in literature regarding the stability of this compound under acidic conditions?

Methodological Answer:

Discrepancies arise from variations in acid strength and duration. A systematic approach includes:

- Condition Screening : Test stability in TFA (20–50% v/v) over 1–24 hours. Monitor decomposition via LC-MS .

- Protection Kinetics : Aloc groups are labile to Pd(0)-mediated deprotection but stable to mild acids (e.g., 1% TFA). Use <i>in situ</i> FTIR to track real-time degradation .

- Comparative Studies : Cross-reference with analogs like FMOC-D-DAB(DDE)-OH, which has higher acid resistance due to its dioxocyclohexylidene group .

Advanced: What experimental designs are suitable for studying this compound’s interactions with enzymatic targets?

Methodological Answer:

Mechanistic studies require multi-disciplinary approaches:

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with enzymes like trypsin or proteases .

- Molecular Dynamics (MD) Simulations : Model interactions using software like GROMACS to predict binding sites and conformational changes .

- Activity Assays : Couple enzymatic activity with fluorescence quenching (e.g., using FRET-based substrates) to quantify inhibition .

Ensure reproducibility by triplicating assays and validating with orthogonal techniques.

Advanced: How to manage datasets from studies involving this compound to comply with FAIR principles?

Methodological Answer:

Follow FAIR (Findable, Accessible, Interoperable, Reusable) guidelines:

- Metadata : Include synthesis conditions (solvent, temperature), analytical parameters (HPLC gradients), and raw spectral data (NMR, MS) .

- Repository Selection : Use domain-specific repositories like PeptideAtlas or Zenodo, tagged with keywords (e.g., "Fmoc-protected amino acids") .

- Documentation : Attach a README file explaining file-naming conventions and data processing scripts (e.g., Python for chromatogram analysis) .

Advanced: How does this compound compare to structural analogs in orthogonal protection strategies?

Methodological Answer:

The compound’s uniqueness lies in its dual Aloc/Fmoc protection:

- Orthogonality : Aloc is selectively removed via Pd(0)/PhSiH3, while Fmoc is cleaved with piperidine, enabling sequential deprotection .

- Comparison Table :

| Compound | Protective Groups | Depletion Method | Application Scope |

|---|---|---|---|

| This compound | Fmoc (α), Aloc (γ) | Pd(0)/Piperidine | SPPS with side-chain mods |

| FMOC-DAB(DDE)-OH | Fmoc (α), DDE (γ) | Hydrazine/Piperidine | Acid-sensitive sequences |

| Fmoc-Dab(3-Aloc)-OH | Fmoc (α), Aloc (δ) | Pd(0)/Piperidine | Branching peptide design |

This table aids in selecting analogs based on reaction compatibility .

Advanced: What methodologies address batch-to-batch variability in this compound synthesis?

Methodological Answer:

Variability arises from incomplete protection or impurities. Solutions include:

- In-Process Controls (IPC) : Monitor coupling efficiency via Kaiser test or FTIR after each synthetic step .

- Quality Assurance : Characterize each batch using <sup>1</sup>H/<sup>13</sup>C NMR and HRMS to confirm purity (>98%) and identity .

- Statistical Design : Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., reagent stoichiometry, time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.